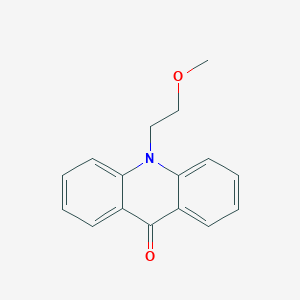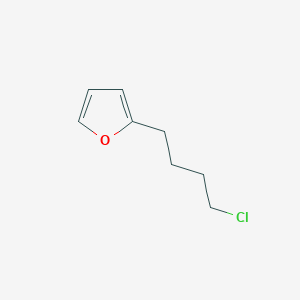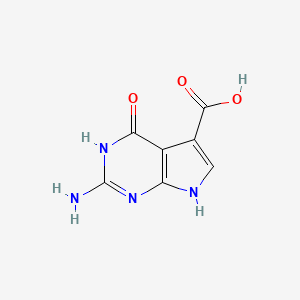
7-Carboxy-7-deazaguanine
Descripción general
Descripción
7-Carboxy-7-deazaguanine (CDG) is an enzyme with the systematic name 6-carboxy-5,6,7,8-tetrahydropterin ammonia-lyase . It is also known as 7-carboxy-7-carbaguanine synthase or queE (gene) . The molecular formula of 7-Carboxy-7-deazaguanine is C7H6N4O3 .
Synthesis Analysis
7-Carboxy-7-deazaguanine synthase (QueE) catalyzes a key step in the biosynthesis of 7-deazapurine containing natural products . An oxidized analogue of the natural substrate 6-carboxy-5,6,7,8-tetrahydropterin (CPH4), known as 6-Carboxypterin (6-CP), is shown to be an alternate substrate for CDG synthase .Molecular Structure Analysis
The molecular formula of 7-Carboxy-7-deazaguanine is C7H6N4O3 . Its average mass is 194.148 Da and its monoisotopic mass is 194.043991 Da .Chemical Reactions Analysis
7-Carboxy-7-deazaguanine synthase (QueE) catalyzes a key step in the biosynthesis of 7-deazapurine containing natural products . The enzyme is a member of the superfamily of S-adenosyl-L-methionine-dependent radical enzymes .Physical And Chemical Properties Analysis
The molecular formula of 7-Carboxy-7-deazaguanine is C7H6N4O3 . Its average mass is 194.148 Da and its monoisotopic mass is 194.043991 Da .Aplicaciones Científicas De Investigación
Enzymatic Mechanism and Role in Biosynthesis
7-Carboxy-7-deazaguanine synthase (QueE) is a radical S-adenosylmethionine (SAM) enzyme vital in converting 6-carboxy-5,6,7,8-tetrahydropterin (CPH4) to 7-carboxy-7-deazaguanine (CDG). This enzyme demonstrates a clear dependence on Mg2+ ion, which is a unique feature for a radical SAM enzyme. Theoretical studies using quantum mechanics and molecular mechanics methods have provided insights into the catalytic mechanism of QueE, indicating that the ring-contraction step involves a bridged intermediate rather than a ring-opening one, with the elimination of ammonia being the rate-limiting step (Zhu & Liu, 2015).
7-Carboxy-7-deazaguanine is a common intermediate in the biosynthesis of 7-deazapurine-containing natural products. The biosynthesis pathway involves three enzymes: GTP cyclohydrolase I, CPH4 synthase, and CDG synthase (QueE), with QueE catalyzing the SAM-dependent radical-mediated ring contraction of CPH4 to generate CDG. This process is critical for understanding the in vitro reconstitution of QueE activity (Lewis, Bruender, & Bandarian, 2018).
Structural Insights and Mechanism
QueE's structure, part of the AdoMet radical superfamily, reveals a mechanism for its metal-dependent, radical-mediated ring contraction reaction. The enzyme's structure differs from other members of the AdoMet radical superfamily, with a unique (β6/α3) protein core and an expanded cluster-binding motif. This structure helps in understanding the enzyme's binding and mechanism (Dowling et al., 2013).
Interaction with Substrates and Intermediates
Spectroscopic evidence indicates that QueE uses 6-carboxypterin (6-CP) as an alternative substrate, forming a 6-CP-dAdo radical intermediate. This finding provides important insights into the enzyme's electronic structure and catalytic mechanism, expanding our understanding of the radical SAM enzyme superfamily's versatility (Wilcoxen, Bruender, Bandarian, & Britt, 2018).
Role in Nitrile Formation
7-Cyano-7-deazaguanine synthase catalyzes the formation of a nitrile from a carboxylic acid and ammonia, a significant reaction in terms of biochemical synthesis. This enzyme's specificity and biochemical characteristics were explored through various assays, providing valuable insights into its function and potential applications in synthetic chemistry (Winkler et al., 2015).
Molecular Recognition and Binding
7-Deazaguanine-based compounds exhibit enhanced molecular recognition capabilities, particularly towards DNA and RNA containing specific structural features like bulges. This property has implications for understanding nucleic acid interactions and potential therapeutic applications (Ong et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3/c8-7-10-4-3(5(12)11-7)2(1-9-4)6(13)14/h1H,(H,13,14)(H4,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUIRSLBMMTDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=C(NC2=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00537629 | |
| Record name | 2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Carboxy-7-deazaguanine | |
CAS RN |
92636-62-9 | |
| Record name | 2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00537629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3361586.png)
![2-(Propan-2-yl)-2,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361600.png)
![1-(Propan-2-yl)-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3361606.png)

![6-Chloro-8-methoxyimidazo[1,2-b]pyridazine](/img/structure/B3361620.png)
![Furo[2,3-b]pyridine, 2-nitro-](/img/structure/B3361623.png)
![Furo[3,2-b]pyridine, 2-nitro-](/img/structure/B3361624.png)
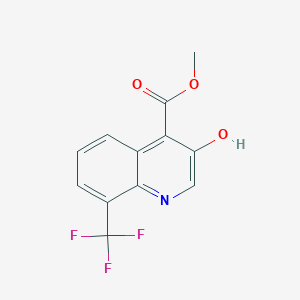
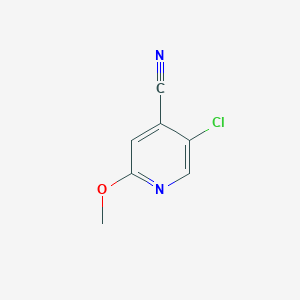
![1H-Imidazo[4,5-c]pyridine-2-acetonitrile, 1-ethyl-6-methoxy-](/img/structure/B3361641.png)

![1-[(Trimethylsilyl)methyl]-1H-pyrazole](/img/structure/B3361647.png)
